molecular formula C9H6N4 B2460126 3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile CAS No. 1542682-85-8

3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile

Cat. No.: B2460126
CAS No.: 1542682-85-8
M. Wt: 170.175
InChI Key: BWDQRIBIXNOLKO-UHFFFAOYSA-N
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Description

“3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile” is a chemical compound with the molecular formula C8H7N3. It has an average mass of 145.161 Da and a monoisotopic mass of 145.063995 Da .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “this compound”, has been reported in various studies. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C8H7N3. More details about its structure can be found in the ChemSpider database .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are part of the synthetic strategies used to create 1H-pyrazolo[3,4-b]pyridine derivatives .

Future Directions

The future directions for “3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile” and related compounds could involve further exploration of their synthesis and biomedical applications .

Mechanism of Action

Target of Action

It’s known that pyrazolo[3,4-b]pyridines, a group of compounds to which 3-(1h-pyrazol-1-yl)pyridine-4-carbonitrile belongs, have been of interest due to their close similarity with the purine bases adenine and guanine . This suggests that they might interact with similar biological targets as these bases, such as various enzymes and receptors.

Mode of Action

It’s known that pyrazolo[3,4-b]pyridines can present two isomeric structures , which might influence their interaction with targets

Biochemical Pathways

It’s known that pyrazolopyrimidine, a similar scaffold, acts as a bioisostere of adenine and retains the main interactions of atp at the kinase domain . This suggests that this compound might also interact with ATP-dependent pathways, potentially affecting a wide range of cellular processes.

Result of Action

It’s known that pyrazole derivatives demonstrate potent anti-cancer activity by inhibition of an array of targets . This suggests that this compound might also have potential anti-cancer effects.

Properties

IUPAC Name

3-pyrazol-1-ylpyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-6-8-2-4-11-7-9(8)13-5-1-3-12-13/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDQRIBIXNOLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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